n~1~-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-1-cyclohexanecarboxamide

Description

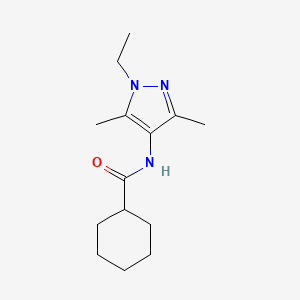

N~1~-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-cyclohexanecarboxamide is a synthetic carboxamide derivative featuring a pyrazole core substituted with ethyl and methyl groups, linked via an amide bond to a cyclohexane ring. The pyrazole moiety (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl) contributes steric bulk and electronic modulation, while the cyclohexanecarboxamide group introduces conformational flexibility and lipophilicity.

Properties

IUPAC Name |

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-4-17-11(3)13(10(2)16-17)15-14(18)12-8-6-5-7-9-12/h12H,4-9H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUFRGPTVIRHKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)NC(=O)C2CCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-1-cyclohexanecarboxamide typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by the introduction of the cyclohexanecarboxamide group. Common synthetic methods include:

Cyclocondensation: The reaction of hydrazine with 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

n~1~-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-1-cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the cyclohexanecarboxamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

Oxidation: Formation of pyrazole N-oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

n~1~-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-cyclohexanecarboxamide has been investigated for its potential as a therapeutic agent in various diseases due to its ability to modulate specific biological pathways.

Case Study: Anticancer Activity

Research has shown that derivatives of pyrazole compounds exhibit anticancer properties. A study highlighted that similar pyrazole derivatives inhibited cancer cell proliferation by inducing apoptosis in vitro, suggesting that this compound may have similar effects .

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as a pesticide or herbicide due to its ability to disrupt metabolic processes in pests.

Case Study: Insecticidal Activity

A study demonstrated that pyrazole derivatives showed significant insecticidal activity against common agricultural pests. The application of this compound could lead to the development of new pest control agents that are less harmful to non-target organisms .

Analytical Chemistry

This compound can also serve as a reagent in analytical chemistry for the detection and quantification of various substances.

Application: Chromatographic Techniques

In chromatography, the compound can be used as a mobile phase additive or stationary phase modifier to enhance the separation of complex mixtures. Its unique properties allow for improved resolution and sensitivity in detecting target analytes .

The following table summarizes the biological activities reported for similar pyrazole compounds:

Mechanism of Action

The mechanism of action of n1-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-1-cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound lacks electron-withdrawing groups (e.g., chloro, cyano) present in compounds 3a and 3b, which may reduce electrophilicity and alter reactivity in biological systems.

Functional Group Influence :

- The aniline derivative () lacks the amide bond present in the target compound and 3a–3b, reducing hydrogen-bonding capacity and possibly altering target selectivity .

Thermal Stability :

- Melting points for 3a–3b (133–172°C) suggest moderate thermal stability, likely influenced by halogen substituents and aromatic stacking. The target compound’s cyclohexane group may lower melting points due to reduced crystallinity.

Biological Activity

The compound n~1~-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-cyclohexanecarboxamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, structure-activity relationships, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C13H19N3O |

| Molecular Weight | 235.31 g/mol |

| SMILES | CC(C)C1=C(C)N(N=C1C)CC(=O)N |

| InChI | InChI=1S/C13H19N3O/c1-3-12(15)14(4)10(2)11(5)9(6)7/h8H,1,4H2,2H3,(H,14,15) |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies on pyrazole derivatives indicate that modifications to the pyrazole ring can significantly influence biological activity. For instance, substituents at specific positions can enhance potency against cancer cell lines . The introduction of cyclohexanecarboxamide may enhance lipophilicity and cellular uptake, potentially increasing the compound's efficacy.

The mechanism by which pyrazole derivatives exert their biological effects often involves modulation of key cellular pathways. For example:

- mTOR Pathway : Pyrazole compounds have been shown to disrupt mTORC1 signaling, leading to altered autophagic flux and enhanced apoptosis in cancer cells .

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at various phases, preventing cancer cell proliferation.

Case Studies

Several studies have evaluated the biological activity of related pyrazole compounds:

- Study on Antitumor Activity : A study reported that a derivative exhibited IC50 values of 5.35 µM against liver carcinoma (HepG2) and 8.74 µM against lung carcinoma (A549), showcasing its potential as an anticancer agent .

- Toxicity Assessment : The same study assessed toxicity against normal lung fibroblast cells (MRC-5), revealing low toxicity levels for the most active compounds, indicating a favorable therapeutic window .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-cyclohexanecarboxamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling cyclohexanecarboxylic acid derivatives with substituted pyrazole precursors. Key steps include:

- Pyrazole activation : Use of coupling agents like EDCI/HOBt for amide bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency, while temperature control (40–60°C) minimizes side reactions .

- Yield improvement : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization via LC-MS to confirm intermediate purity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how are spectral contradictions resolved?

- Methodology :

- FT-IR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

- NMR : H NMR distinguishes pyrazole methyl groups (δ 2.1–2.3 ppm) and cyclohexane protons (δ 1.2–1.8 ppm). C NMR confirms carboxamide connectivity .

- Contradiction resolution : Discrepancies in peak assignments (e.g., overlapping signals) are addressed via 2D NMR (HSQC, HMBC) and comparison with analogous pyrazole-carboxamides .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology :

- Enzyme inhibition : Screen against kinases or proteases using fluorometric assays (e.g., FRET-based) to assess binding affinity .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Controls : Include reference inhibitors (e.g., staurosporine) and validate via dose-response curves .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what are the limitations?

- Methodology :

- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability .

- Limitations : Force field inaccuracies for pyrazole ring polarization; experimental validation (e.g., X-ray crystallography) is critical .

Q. What strategies resolve contradictions in kinetic data during reaction mechanism studies?

- Methodology :

- Kinetic isotope effects (KIE) : Compare / to identify rate-determining steps in amide bond formation .

- In situ monitoring : ReactIR or NMR tracks intermediate formation, clarifying competing pathways (e.g., hydrolysis vs. coupling) .

- Statistical design : Apply factorial experiments (e.g., Box-Behnken) to isolate variables affecting reaction rates .

Q. How does substituent variation on the pyrazole ring alter physicochemical properties and bioactivity?

- Methodology :

- SAR studies : Synthesize analogs with varied alkyl/aryl groups.

- LogP measurement : Shake-flask method to assess hydrophobicity changes .

- Bioactivity correlation : Use QSAR models to link structural features (e.g., electron-withdrawing groups) to enhanced enzyme inhibition .

Q. What advanced separation techniques improve purity for pharmacological studies?

- Methodology :

- HPLC : Reverse-phase C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA) resolve closely related impurities .

- Membrane filtration : Tangential flow filtration (TFF) for large-scale purification, minimizing solvent waste .

Data Analysis & Experimental Design

Q. How are statistical methods applied to optimize synthesis parameters?

- Methodology :

- DoE (Design of Experiments) : Central composite design (CCD) evaluates temperature, solvent ratio, and catalyst loading. ANOVA identifies significant factors (e.g., p < 0.05) .

- Response surface methodology (RSM) : Models nonlinear relationships to predict optimal conditions (e.g., 55°C, 1.2 eq. catalyst) .

Q. What protocols validate the compound’s stability under varying storage conditions?

- Methodology :

- Forced degradation : Expose to heat (60°C), humidity (75% RH), and UV light. Monitor via HPLC for degradation products .

- Arrhenius analysis : Predict shelf life by extrapolating degradation rates at elevated temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.